Lipophilicity Across 3-Substituted Analogs
The 3-phenyl substituent confers an XLogP3-AA of 2.5 for the target compound, compared to a predicted XLogP3-AA of approximately 3.0–3.2 for the 3-benzyl analog (one additional methylene) and an estimated 1.8–2.1 for the 3-isopropyl analog [1]. This positions the 3-phenyl derivative in a lipophilicity range considered optimal for CNS drug-likeness (2 ≤ logP ≤ 3.5) without exceeding the upper threshold where hERG and CYP liabilities escalate, a concern documented for the broader 3-aryl octahydrocyclopenta[c]pyrrole series [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 (PubChem CID 122360312) |
| Comparator Or Baseline | 3-Benzyl analog: predicted XLogP3-AA ~3.0–3.2; 3-Isopropyl analog: estimated XLogP3-AA ~1.8–2.1; 3-(Pyridin-3-yl) analog: predicted XLogP3-AA ~1.2 |
| Quantified Difference | ΔXLogP: +0.5 to +0.7 (vs. benzyl); +0.4 to +0.7 (vs. isopropyl); +1.3 (vs. pyridine) |
| Conditions | Computed by XLogP3 algorithm (PubChem); benzyl/isopropyl/pyridine values estimated from fragment-based prediction |
Why This Matters
For CNS-targeted programs, the 2.5 logP value places the compound within the established CNS MPO (Multiparameter Optimization) 'sweet spot,' whereas the benzyl analog may exceed desirable lipophilicity and the pyridine analog may limit blood-brain barrier penetration.
- [1] PubChem Computed Properties. XLogP3-AA for CID 122360312 (3-phenyl). Fragment-based predictions for benzyl, isopropyl, and pyridinyl analogs. View Source
- [2] Shao L, Hewitt MC, et al. J Med Chem, 2011, 54(15), 5283-5295. Moderate CYP and hERG inhibition identified as series liabilities; SAR shows lipophilicity correlates with off-target risk. View Source
